molecular formula C55H58ClN9O7S2 B12386876 PROTAC BRD4 Degrader-20

PROTAC BRD4 Degrader-20

Cat. No.: B12386876
M. Wt: 1056.7 g/mol
InChI Key: RCXAXCWURZBBTC-PRYXAPRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 Degrader-20 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins and plays a crucial role in regulating gene expression and maintaining chromatin structure. By degrading BRD4, this compound can modulate various biological processes, making it a promising therapeutic agent for diseases such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-20 involves several key steps:

    Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is often derived from known BRD4 inhibitors.

    Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent steps.

    E3 Ligase Ligand Conjugation: The final step involves conjugating the BRD4 ligand-linker complex to a ligand that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau protein. This conjugation is typically achieved through amide bond formation or click chemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially altering the compound’s activity.

    Substitution: The compound can undergo substitution reactions, especially at the functional groups of the BRD4 ligand or the E3 ligase ligand.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or alkyl halides.

Major Products: The primary product of these reactions is the modified this compound, which may exhibit altered biological activity or stability.

Scientific Research Applications

PROTAC BRD4 Degrader-20 has a wide range of scientific research applications:

    Chemistry: It serves as a tool for studying protein degradation mechanisms and developing new PROTAC molecules.

    Biology: The compound is used to investigate the role of BRD4 in various cellular processes, including gene expression and chromatin remodeling.

    Medicine: this compound shows potential as a therapeutic agent for treating cancers, particularly those driven by BRD4 dysregulation. It has been studied in preclinical models for its efficacy in reducing tumor growth.

    Industry: The compound is used in drug discovery and development, providing insights into targeted protein degradation as a therapeutic strategy.

Mechanism of Action

PROTAC BRD4 Degrader-20 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in gene regulation and chromatin maintenance, leading to altered cellular functions. Key molecular targets include the acetylated histones and transcription factors that interact with BRD4.

Comparison with Similar Compounds

    PROTAC BRD4 Degrader-5: Another BRD4-targeting PROTAC with a different ligand and linker structure.

    ARV-825: A well-known BRD4 degrader that has shown efficacy in various cancer models.

    QCA570: A BRD4 degrader with potent activity against bladder cancer cells.

Uniqueness: PROTAC BRD4 Degrader-20 is unique due to its specific ligand and linker design, which provides enhanced selectivity and potency. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for further development.

Properties

Molecular Formula

C55H58ClN9O7S2

Molecular Weight

1056.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[5-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]cyclobutyl]oxy-1-benzofuran-2-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H58ClN9O7S2/c1-27-30(4)74-54-46(27)47(33-13-15-36(56)16-14-33)60-41(50-63-62-31(5)65(50)54)24-45(67)59-37-21-40(22-37)71-39-17-18-43-35(19-39)20-44(72-43)52(69)61-49(55(6,7)8)53(70)64-25-38(66)23-42(64)51(68)58-28(2)32-9-11-34(12-10-32)48-29(3)57-26-73-48/h9-20,26,28,37-38,40-42,49,66H,21-25H2,1-8H3,(H,58,68)(H,59,67)(H,61,69)/t28-,37?,38+,40?,41-,42-,49+/m0/s1

InChI Key

RCXAXCWURZBBTC-PRYXAPRTSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.